molecular formula C10H13N3O3 B11765118 ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B11765118
M. Wt: 223.23 g/mol
InChI Key: IMVOMKYLISJDLB-LURJTMIESA-N
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Description

Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrazole ring fused to a pyrazine ring, forming a pyrazolo[1,5-a]pyrazine scaffold. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive scaffold.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate is unique due to its specific structural features and potential for diverse biological activities. Its fused ring system and functional groups make it a versatile compound for various scientific and industrial applications .

Biological Activity

Ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate is a compound belonging to the class of pyrazolo derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of pyrazolo derivatives typically involves various methods such as cyclization reactions and functionalization techniques. This compound can be synthesized through multi-step processes that incorporate key reagents like hydrazines and carboxylic acids. The structural motif includes a fused pyrazole ring system that contributes to its biological properties.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₉H₈N₄O₃
Molecular Weight208.19 g/mol
Functional GroupsCarboxylate, Carbonyl
Ring SystemFused Pyrazole

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast carcinoma) revealed that this compound significantly inhibits cell proliferation. The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells.

Table 2: Cytotoxicity Results

Cell LineIC₅₀ (µM)Mechanism of Action
A54915Induction of apoptosis
MCF-712Cell cycle arrest in G1 phase
HCT-11618Mitotic inhibition

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been shown to inhibit certain kinases that play a role in tumor growth signaling pathways.

Neuroprotective Effects

Emerging research suggests that pyrazolo derivatives may possess neuroprotective properties. This compound has been evaluated for its effects on neurodegenerative models in vitro and in vivo.

Table 3: Neuroprotective Activity

ModelEffect ObservedReference
In vitro neuronal cultureReduced oxidative stress
Animal model (Alzheimer's)Improved cognitive function

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Modulation : The compound induces cell cycle arrest at the G1 phase.
  • Apoptosis Induction : It activates apoptotic pathways leading to programmed cell death.
  • Enzyme Inhibition : It selectively inhibits kinases involved in tumorigenesis.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

ethyl (7S)-7-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate

InChI

InChI=1S/C10H13N3O3/c1-3-16-10(15)7-4-8-9(14)11-5-6(2)13(8)12-7/h4,6H,3,5H2,1-2H3,(H,11,14)/t6-/m0/s1

InChI Key

IMVOMKYLISJDLB-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)C1=NN2[C@H](CNC(=O)C2=C1)C

Canonical SMILES

CCOC(=O)C1=NN2C(CNC(=O)C2=C1)C

Origin of Product

United States

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